molecular formula C21H26N4O4 B12768558 (E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine CAS No. 151539-27-4

(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine

Cat. No.: B12768558
CAS No.: 151539-27-4
M. Wt: 398.5 g/mol
InChI Key: HFNRZVXFXCEHHK-ZHACJKMWSA-N
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Description

(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group and two propyl groups. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the styryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate xanthine derivatives under specific reaction conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is then subjected to heating to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine is unique due to its xanthine core and the specific arrangement of substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

151539-27-4

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H26N4O4/c1-5-12-24-19-17(20(26)25(13-6-2)21(24)27)22-16(23-19)11-10-14-8-7-9-15(28-3)18(14)29-4/h7-11H,5-6,12-13H2,1-4H3,(H,22,23)/b11-10+

InChI Key

HFNRZVXFXCEHHK-ZHACJKMWSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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